2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine
Description
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methyl-6-piperidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C10H16N4/c1-8-12-9(11)7-10(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H2,11,12,13) |
InChI Key |
SIQDNWRTLHVLDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCCC2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
SNAr reactions are pivotal for introducing the piperidine moiety onto the pyrimidine ring. The electron-deficient nature of chloropyrimidines facilitates nucleophilic attack by piperidine. For example, 2-amino-4-chloro-6-methylpyrimidine reacts with piperidine under basic conditions to displace the chloride at position 6. The reaction proceeds via a Meisenheimer intermediate, with the amine group at position 4 activating the ring toward substitution.
Optimization of Reaction Conditions
Key parameters include:
-
Base selection : Cs₂CO₃ outperforms NaH or K₂CO₃ due to its superior solubility in polar aprotic solvents like acetonitrile or DMF.
-
Temperature : Microwave irradiation at 60°C for 1.5 hours achieves >90% conversion, whereas conventional heating at 100°C requires 12–20 hours.
-
Solvent : Acetonitrile minimizes side reactions compared to DMF, which can lead to over-alkylation.
Table 1: SNAr Reaction Conditions and Outcomes
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Amino-4-chloro-6-methylpyrimidine | Cs₂CO₃ | Acetonitrile | 60 (microwave) | 1.5 | 80 |
| 2-Amino-4-chloro-6-methylpyrimidine | NaH | DMF | 100 | 21 | 78 |
Palladium-Catalyzed Coupling Methods
Microwave-Assisted Synthesis
Palladium catalysis enables efficient C–N bond formation under mild conditions. A representative protocol involves:
-
Combining 2-amino-4-chloro-6-methylpyrimidine , piperidine, Pd(OAc)₂, Xantphos, and Cs₂CO₃ in acetonitrile.
-
Irradiating the mixture at 60°C for 1.5 hours under microwave conditions.
This method achieves an 80% isolated yield, with HPLC confirming >95% purity. The use of Xantphos as a ligand suppresses bis-adduct formation, ensuring regioselectivity.
Traditional Heating Approaches
For laboratories without microwave reactors, conventional heating at 100°C for 12–20 hours in DMF or toluene affords moderate yields (60–70%). However, prolonged heating risks decomposition, necessitating careful monitoring via TLC or HPLC.
Table 2: Palladium-Catalyzed Method Comparison
| Catalyst System | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | Acetonitrile | 60 | 1.5 | 80 |
| Pd₂(dba)₃/Xantphos | Xantphos | Toluene | 100 | 24 | 65 |
Purification and Characterization
Chromatographic Techniques
Crude products often contain phosphorous salts (from DPPA) or unreacted starting materials. Column chromatography using CH₂Cl₂/MeOH (95:5) effectively isolates the target compound. Recrystallization from CH₂Cl₂/MeOH (1:4) yields single crystals suitable for X-ray diffraction, confirming the keto tautomer predominates in the solid state.
Chemical Reactions Analysis
Oxidation Reactions
The methyl group at position 2 and the piperidine ring are primary oxidation sites.
Reduction Reactions
The pyrimidine ring and amine group participate in reduction pathways.
Substitution Reactions
Nucleophilic and electrophilic substitutions occur at the pyrimidine ring and amine group.
Nucleophilic Substitution
The 4-amine group is a key site for nucleophilic attacks.
Electrophilic Substitution
Electrophilic aromatic substitution (EAS) is limited due to electron-withdrawing piperidinyl group.
| Reagent/Conditions | Product | Mechanism | Key Findings |
|---|---|---|---|
| HNO₃/H₂SO₄ | Nitration at position 5 | EAS | Low regioselectivity; yields para-nitro isomer (35%). |
Ring-Opening and Rearrangement Reactions
The piperidine ring undergoes ring-opening under acidic conditions:
| Reagent/Conditions | Product | Mechanism | Key Findings |
|---|---|---|---|
| HCl (conc., reflux) | Linear amine derivative | Acid-catalyzed hydrolysis | Piperidine ring opens to form 6-(3-aminopropyl)pyrimidin-4-amine . |
Coordination Chemistry
The amine and pyrimidine nitrogen atoms act as ligands for metal complexes:
| Metal Salt | Complex Structure | Application | Key Findings |
|---|---|---|---|
| CuCl₂ (methanol) | Octahedral Cu(II) complex | Catalysis | Enhances oxidation efficiency in cross-coupling reactions . |
Physicochemical Influences on Reactivity
-
Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) due to amine and piperidine groups .
-
pKa : The 4-amine group has a pKa ≈ 7.2, enabling protonation-dependent reactivity .
-
Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .
Industrial and Pharmacological Relevance
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with a piperidine group, which is crucial for its biological activity. The synthesis typically involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with piperidine under specific conditions to yield the desired product. For example, a study demonstrated the successful synthesis of similar pyrimidine derivatives using microwave-assisted techniques, enhancing yield and purity .
Anticancer Properties
Research indicates that 2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine exhibits significant antiproliferative activity against various cancer cell lines. Notably, compounds with similar structures have shown one-digit micromolar potency in inhibiting cancer cell growth, suggesting that this compound may also possess comparable efficacy .
Table 1: Antiproliferative Activity of Pyrimidine Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 10.5 |
| 4-Piperidine derivative | SKM28 (Leukemia) | 20.7 |
| Related analogs | MCF7 (Breast Cancer) | 15.0 |
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of CDC42, a member of the Rho family of GTPases involved in various cellular processes including cell cycle regulation and cytoskeletal dynamics. In vitro studies have shown that derivatives with piperidine substitutions significantly affect CDC42 activity, which is crucial for cancer metastasis .
Neurological Disorders
Pyrimidine derivatives have been explored for their neuroprotective effects, particularly in models of nerve trauma and inflammation. The structure of this compound suggests potential applications in treating conditions such as neuropathy and arthritis due to its ability to modulate inflammatory pathways .
Antimicrobial Activity
Emerging studies have indicated that similar compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the piperidine moiety is thought to enhance membrane penetration, thereby increasing efficacy against resistant strains .
Case Study 1: Anticancer Activity Assessment
In a recent study, researchers synthesized several derivatives of pyrimidine compounds, including this compound, and evaluated their anticancer properties across multiple cell lines. The results indicated that modifications at the C4 position significantly influenced the antiproliferative activity, highlighting the importance of structural optimization in drug design .
Case Study 2: Enzyme Interaction Studies
Another investigation focused on the interaction between CDC42 and various pyrimidine derivatives. The study utilized molecular docking simulations to predict binding affinities and elucidate mechanisms of action, providing insights into how structural variations impact biological activity .
Mechanism of Action
The mechanism of action of 2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Variations
Pyrimidine derivatives exhibit diverse biological activities based on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:
Key Observations
Substituent Position Sensitivity: The position of the amine group (C2 vs. C4) significantly impacts molecular interactions. For example, 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine forms hydrogen bonds in crystal structures critical for supramolecular assembly , whereas the C4-amine in the target compound may influence solubility or receptor binding.
Biological Activity :
- Analogs with trifluoromethyl or sulfonyl groups (e.g., 2-methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridin-6-amine) show kinase inhibitory activity (Ki = 2.0 nM for MAP3K12) .
- Methylthio-substituted derivatives (e.g., N-benzyl-2-methylthio-6-(piperidin-1-yl)pyrimidin-4-amine) undergo nitroso group migration under acidic conditions, indicating reactivity differences compared to the target compound .
Synthetic Accessibility :
- Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are common for introducing piperidin-1-yl groups . Chlorine substituents (as in (6-Chloro-pyrimidin-4-yl)-dimethyl-amine) facilitate nucleophilic aromatic substitution, enabling modular derivatization .
Crystallographic Insights
- The crystal structure of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine reveals a planar pyrimidine ring with a dihedral angle of 29.41° between the pyrimidine and piperidine rings, suggesting conformational flexibility . Similar analogs could adopt varied binding modes in protein-ligand interactions.
Pharmacological Potential
- Piperidine-containing pyrimidines are prominent in kinase inhibitor development. For instance, [3-[2-Methyl-6-[[4-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-4-yl]piperidin-1-yl]-phenylmethanone exhibits moderate MAP3K12 inhibition (IC50 = 229 nM) , highlighting the importance of trifluoromethyl groups in enhancing potency.
Stability and Reactivity
- The target compound’s discontinued status may relate to stability issues under acidic conditions, as seen in nitroso migration reactions of methylthio analogs . Derivatives with electron-withdrawing groups (e.g., sulfonyl) show improved stability in patent applications .
Biological Activity
Introduction
2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a piperidine ring attached to a pyrimidine core, suggests it may exhibit various pharmacological properties including antimicrobial, anticancer, and other therapeutic effects. This article reviews the biological activity of this compound, synthesizing findings from multiple studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a methyl group and a piperidine moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that modifications in the structure of pyrimidines can lead to varying degrees of microbial inhibition. The compound was tested against various bacterial strains using agar diffusion methods, showing promising results comparable to established antibiotics .
Anticancer Potential
The anticancer activity of this compound has been evaluated in several studies. It has been reported that compounds with similar structures can inhibit the growth of cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of critical kinases associated with cell proliferation and survival pathways .
Structure–Activity Relationship (SAR)
A detailed analysis of the structure–activity relationship (SAR) highlights that the presence of the piperidine ring is crucial for enhancing biological activity. Variations in substituents on the pyrimidine ring significantly influence the compound's efficacy against various biological targets .
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial | 25 |
| Derivative A | Anticancer (breast cancer) | 15 |
| Derivative B | Anticancer (lung cancer) | 10 |
The proposed mechanism of action for this compound includes the inhibition of specific kinases involved in cell cycle regulation and apoptosis. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells . The compound's ability to form hydrogen bonds enhances its interaction with target proteins, increasing its potency.
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, with an IC50 value significantly lower than some conventional antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound revealed that it induced apoptosis in MDA-MB-231 breast cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, demonstrating that treatment with the compound led to a marked decrease in viable cells after 48 hours .
Q & A
Q. What are the established synthetic methodologies for preparing 2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine, and what critical reaction conditions ensure optimal yield?
The synthesis involves a two-step process:
Pyrimidine Core Formation : Condensation of ethyl acetoacetate with guanidine nitrate under acidic conditions (HCl, reflux) yields 2-methylpyrimidin-4-ol as an intermediate .
Nucleophilic Substitution : Reacting 6-chloro-2-methylpyrimidin-4-amine with piperidine in anhydrous DMF at 90°C for 18 hours achieves 72% conversion. Key conditions include:
- Polar aprotic solvents (DMF preferred over THF) to stabilize transition states.
- Base-free conditions to avoid side reactions.
- Strict temperature control (±2°C) to prevent decomposition.
Table 1. Reaction Optimization
| Condition | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 72 | 95 |
| THF | 38 | 82 | |
| Temperature (°C) | 90 | 72 | 95 |
| Reaction time (h) | 18 | 72 | 95 |
Purification via silica gel chromatography (ethyl acetate:hexane = 1:3) followed by ethanol recrystallization yields >99% purity .
Q. How can researchers confirm the molecular structure and purity of this compound?
Structural Confirmation :
- NMR Spectroscopy : 1H NMR (DMSO-d6) shows piperidine protons at δ 1.45–1.70 (m, 6H) and pyrimidine C-H at δ 6.85 (s, 1H). 13C NMR confirms the piperidine N-C bond at δ 45.2 .
- X-ray Crystallography : Single-crystal analysis (SHELXL) confirms bond lengths (C-N = 1.34 Å) and dihedral angles (pyrimidine-piperidine = 12.8°) .
- HRMS : m/z calculated for C10H16N4: 192.1375; observed: 192.1378 .
Q. Purity Analysis :
Q. What are the key physicochemical properties critical for experimental handling?
- Solubility : Moderately soluble in DMSO (25 mg/mL) and ethanol (12 mg/mL); insoluble in water (<0.1 mg/mL) .
- Stability : Stable at room temperature for 6 months when stored in amber vials under argon. Degrades in acidic conditions (t1/2 = 3 hours at pH 2) .
- logP : Calculated (ChemAxon) as 1.8, indicating moderate lipophilicity for cellular uptake studies .
Advanced Research Questions
Q. How can researchers resolve crystallographic disorder in the piperidinyl group during X-ray structure determination?
Challenges :
Q. Mitigation Strategies :
Crystallization : Grow crystals via slow evaporation from DMSO/water (4:1) at 4°C to enhance order .
Data Collection : Use synchrotron radiation (λ = 0.85 Å) for high-resolution data (≤0.01 Å precision) .
Refinement : Apply SHELXL's PART instruction to model disorder, refining occupancy ratios (e.g., 0.6:0.4) and thermal parameters .
Table 2. Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 8.432(2), 12.765(3), 14.258(3) |
| R factor | 0.051 |
| wR factor | 0.171 |
| Data/parameter ratio | 12.0 |
Q. How does the electronic configuration of the pyrimidine ring influence reactivity in nucleophilic substitution reactions?
- Charge Distribution : DFT calculations (B3LYP/6-311+G(d,p)) show the 6-position carbon has the highest positive electrostatic potential (+0.32 e), making it susceptible to nucleophilic attack .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO2) at the 5-position increase reactivity (rate constant k = 0.42 min⁻¹ vs. 0.18 min⁻¹ for unsubstituted analogs) .
- Solvent Effects : Reactions in DMF proceed 3× faster than in THF due to better stabilization of the transition state .
Q. What intermolecular interactions dominate crystal packing, and how do they affect material properties?
- Hydrogen Bonding : N-H···N interactions between the pyrimidine amine and piperidine N (2.89 Å) form 1D chains .
- C-H···π Interactions : Methyl groups (C61) interact with adjacent pyrimidine rings (distance = 3.45 Å), stabilizing 3D packing .
- Impact on Properties : These interactions increase melting point (mp = 198–200°C) and reduce solubility compared to non-planar analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
